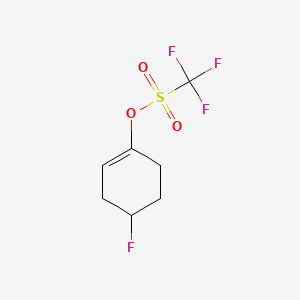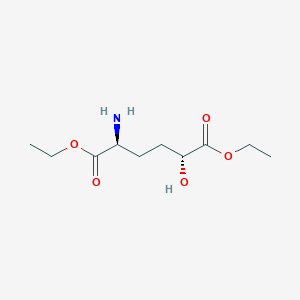
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexene, where a fluorine atom is attached to the fourth position of the cyclohexene ring, and a trifluoromethanesulfonate group is attached to the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate typically involves the reaction of 4-fluorocyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:
4-Fluorocyclohexene+Trifluoromethanesulfonic anhydride→(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form (4-fluorocyclohexyl) trifluoromethanesulfonate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (4-fluorocyclohexen-1-yl) amines, while reduction reactions can produce (4-fluorocyclohexyl) trifluoromethanesulfonate.
Applications De Recherche Scientifique
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate involves its interaction with various molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
1-Cyclohexenyl trifluoromethanesulfonate: Similar structure but lacks the fluorine atom at the fourth position.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a cyclohexenyl group.
3,5-Dimethoxyphenyl trifluoromethanesulfonate: Contains a dimethoxyphenyl group instead of a cyclohexenyl group.
Uniqueness: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(4-fluorocyclohexen-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQYAUYJLBFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1F)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate](/img/structure/B8185095.png)













